molecular formula C6H8BrN3 B13030379 3-Bromo-2-(hydrazinylmethyl)pyridine

3-Bromo-2-(hydrazinylmethyl)pyridine

Cat. No.: B13030379
M. Wt: 202.05 g/mol
InChI Key: IENIPHSQNUBEOY-UHFFFAOYSA-N
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Description

3-Bromo-2-(hydrazinylmethyl)pyridine is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydrazinylmethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(hydrazinylmethyl)pyridine typically involves the bromination of 2-(hydrazinylmethyl)pyridine. This can be achieved through the following steps:

    Starting Material: 2-(Hydrazinylmethyl)pyridine.

    Bromination: The bromination reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydrazinylmethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydrazinyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation or reduction can modify the hydrazinyl group.

Scientific Research Applications

3-Bromo-2-(hydrazinylmethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydrazinylmethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a hydrazinylmethyl group.

    3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a hydrazinylmethyl group.

Uniqueness

3-Bromo-2-(hydrazinylmethyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromopyridin-2-yl)methylhydrazine

InChI

InChI=1S/C6H8BrN3/c7-5-2-1-3-9-6(5)4-10-8/h1-3,10H,4,8H2

InChI Key

IENIPHSQNUBEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CNN)Br

Origin of Product

United States

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